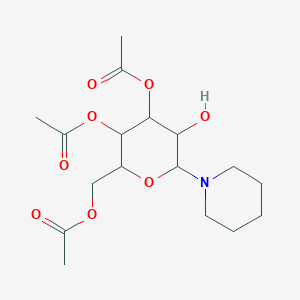![molecular formula C11H22ClNO4 B12318321 [3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B12318321.png)
[3-Carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyryl-L-carnitine chloride: is a compound that belongs to the acylcarnitine class of molecules. These compounds are derivatives of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. Isobutyryl-L-carnitine chloride is specifically formed as a product of the acyl-CoA dehydrogenases .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of isobutyryl-L-carnitine chloride typically involves the esterification of L-carnitine with isobutyryl chloride. This reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or chromatography .
Industrial Production Methods: : Industrial production of isobutyryl-L-carnitine chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: : Isobutyryl-L-carnitine chloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the isobutyryl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isobutyric acid, while reduction can produce isobutyraldehyde .
Scientific Research Applications
Isobutyryl-L-carnitine chloride has a wide range of applications in scientific research:
Mechanism of Action
Isobutyryl-L-carnitine chloride exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. The compound is a substrate for acyl-CoA dehydrogenases, which catalyze the dehydrogenation of acyl-CoA derivatives. This process is essential for the breakdown of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce energy .
Comparison with Similar Compounds
Similar Compounds
Butyrylcarnitine: Similar in structure but with a butyryl group instead of an isobutyryl group.
Propionylcarnitine: Contains a propionyl group.
Hexanoylcarnitine: Contains a hexanoyl group.
Uniqueness: : Isobutyryl-L-carnitine chloride is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in isobutyryl-CoA dehydrogenase deficiency. This sets it apart from other acylcarnitines, which are involved in different metabolic pathways .
Properties
Molecular Formula |
C11H22ClNO4 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
[3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H |
InChI Key |
FWUACOYFRJEMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12318239.png)

![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)
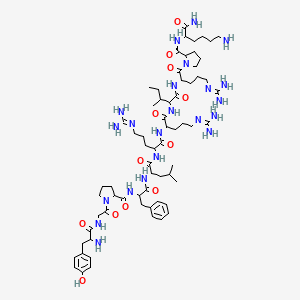

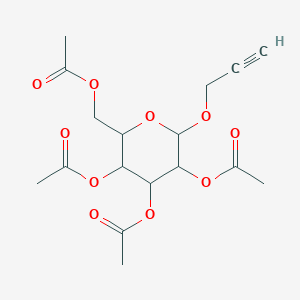
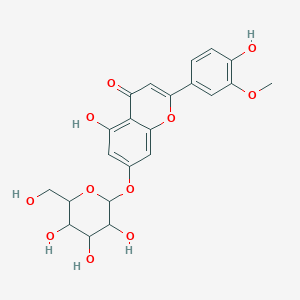
![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)
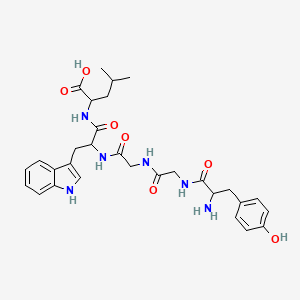

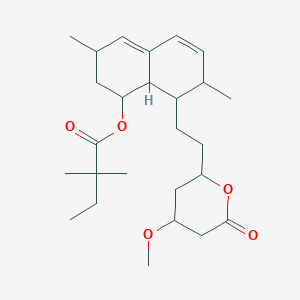
![[Sar1, gly8]-angiotensin II acetate hydrate](/img/structure/B12318303.png)
![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)
